molecular formula C10H11Cl2N3 B065837 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole CAS No. 176161-55-0

5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole

Cat. No. B065837
Key on ui cas rn: 176161-55-0
M. Wt: 244.12 g/mol
InChI Key: UJZLEUQGTILGOG-UHFFFAOYSA-N
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Patent
US06413938B1

Procedure details

5,6-Dichloro-1,2-phenylenediamine (0.61 g, 3.4 mmol), isopropyl isothiocyanate (0.39 g, 3.8 mmol), dicyclohexyl carbodiimide (1.06 g, 5.14 mmol) and pyridine (10 L) were used according to general procedure I. The product was recrystallized from acetonitrile to afford a tan solid (0.46 g, 60%); m.p. 218-220° C.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Four
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:10])=[C:6](N)[C:7]=1[Cl:8].C(N=C=S)(C)C.[CH:17]1([N:23]=[C:24]=[N:25]C2CCCCC2)[CH2:22]CCC[CH2:18]1>N1C=CC=CC=1>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]2[NH:10][C:24]([NH:23][CH:17]([CH3:22])[CH3:18])=[N:25][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1Cl)N)N
Step Two
Name
Quantity
0.39 g
Type
reactant
Smiles
C(C)(C)N=C=S
Step Three
Name
Quantity
1.06 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
10 L
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)NC(C)C)C=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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